N-(2-Aminoethyl)butanamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-6(9)8-5-4-7/h2-5,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLRFGZJDXHNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513441 | |
| Record name | N-(2-Aminoethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53673-14-6 | |
| Record name | N-(2-Aminoethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 2 Aminoethyl Butanamide and Its Derivatives
Diverse Synthetic Pathways to N-(2-Aminoethyl)butanamide
The creation of this compound can be approached through several synthetic routes, each with its own set of conditions and advantages. These pathways primarily revolve around the formation of the central amide bond.
Amidation Reactions for this compound Formation
The most direct method for synthesizing this compound is through the amidation of butyric acid or its derivatives with ethylenediamine (B42938). This reaction, in essence, forms an amide linkage between the butyryl group and one of the amino groups of ethylenediamine.
A significant challenge in this synthesis is achieving selective mono-acylation of the symmetrical diamine. To prevent the formation of the di-acylated byproduct, N,N'-ethane-1,2-diylbis(butanamide), careful control of reaction conditions is necessary. One approach involves using a boron-mediated method, which has shown selectivity for mono-acylation. For instance, the reaction of a carboxylic acid with ethylenediamine in the presence of a boron-based reagent can favor the formation of the mono-amide. ucl.ac.uk
Alternatively, the use of an activated form of butyric acid, such as butyryl chloride, can facilitate the reaction. Butyryl chloride can be prepared by reacting n-butyric acid with thionyl chloride. orgsyn.org The subsequent reaction with ethylenediamine, typically in the presence of a base to neutralize the generated HCl, yields this compound. The stoichiometry of the reactants is crucial to maximize the yield of the desired mono-acylated product.
Direct thermal condensation of butyric acid and ethylenediamine is also a possibility, though it generally requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com
Ring-Opening Reactions with Dihydrooxazoles for N-(2-Aminoethyl)azoles (Related Strategies)
A related and insightful strategy for creating similar N-(2-aminoethyl) structures involves the ring-opening of 2-substituted-4,5-dihydrooxazoles (also known as 2-oxazolines). While not a direct synthesis of this compound, this method provides valuable N-(2-acylaminoethyl) intermediates.
In this approach, a 2-alkyl-4,5-dihydrooxazole undergoes nucleophilic attack by an amine or another nucleophile. ucl.ac.ukCurrent time information in Bangalore, IN.dur.ac.ukorganic-chemistry.org For example, the reaction of 2-propyl-4,5-dihydrooxazole with an azole can yield an N-(2-azolylethyl)butanamide intermediate. Subsequent hydrolysis of this intermediate would then produce the corresponding N-(2-aminoethyl)azole. ucl.ac.ukCurrent time information in Bangalore, IN.dur.ac.uk This two-step process, starting with a dihydrooxazole containing a propyl group at the 2-position, presents a viable, albeit indirect, route to structures closely related to this compound.
Under acidic conditions, 2-oxazolines can be transformed into β-substituted carboxamides through a nucleophilic ring-opening mechanism involving an SN2 attack at the C5 position of the ring. digitellinc.com
Catalytic Approaches in this compound Synthesis
To enhance efficiency and sustainability, catalytic methods for amide bond formation are increasingly favored. beilstein-journals.org These approaches often allow for milder reaction conditions and improved yields.
Boron-Based Catalysis: A variety of boron-containing compounds have been developed as effective catalysts for direct amidation. prepchem.com These include boronic acids, borate (B1201080) esters, and boric acid itself. jimcontent.comucl.ac.uk Bifunctional boronic acids, particularly those with an electron-poor aryl group and a Lewis basic functional group in the ortho-position, have shown high activity, sometimes even at room temperature. organic-chemistry.orgjimcontent.com The mechanism is thought to involve the formation of a reactive acylborate intermediate. organic-chemistry.org The selective mono-amidation of ethylenediamine has been demonstrated using boron-based reagents, highlighting the potential of this method for synthesizing this compound. ucl.ac.uknih.gov
| Catalyst Type | Example Catalyst | Key Features | Reference |
|---|---|---|---|
| Boronic Acids | 2-Iodophenylboronic acid, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | High activity at room temperature for a broad range of substrates. | organic-chemistry.orgjimcontent.com |
| Borate Esters | B(OCH2CF3)3 | Effective for chemoselective amidation of unprotected amino acids. | ucl.ac.ukucl.ac.uk |
| Diboron Compounds | Tetrakis(dimethylamido)diboron, Tetrahydroxydiboron | Used in low catalytic loadings for arylamide synthesis. | unimi.it |
Transition Metal Catalysis: Various transition metals, including zirconium, copper, and ruthenium, have been employed to catalyze amide bond formation. beilstein-journals.org For instance, a method for synthesizing N-[2-(imidazol-1-yl)ethyl]propanamides and butanamides from the corresponding 2-alkyl-4,5-dihydrooxazole and azoles utilized zinc chloride (ZnCl2) as a catalyst, achieving yields between 40% and 87%. dur.ac.uk Palladium-catalyzed methods are also prominent for forming C-N bonds in the synthesis of arylamines and amides. nih.govdiva-portal.org Furthermore, hafnium- and zirconium-based catalysts have been shown to be effective in direct amidation reactions. mdpi.commdpi.com
Organocatalysis: Small organic molecules can also serve as catalysts for amidation. mdpi.comrsc.orgrsc.org These metal-free approaches offer an alternative to traditional methods. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze a variety of reactions, including those that could be adapted for amide synthesis. rsc.org
Derivatization Strategies for Functional Enhancement
The primary amine group of this compound is a key site for further chemical modification, allowing for the development of a wide range of derivatives with enhanced or specific functionalities.
Amine Functionalization via Schiff Base Reactions
The primary amine of this compound can readily react with aldehydes or ketones to form Schiff bases, also known as imines. york.ac.uk This condensation reaction is a versatile method for introducing a wide variety of substituents onto the molecule.
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of an imine. york.ac.uk For example, reacting this compound with an aromatic aldehyde would yield an N-(2-(arylideneamino)ethyl)butanamide derivative.
This type of functionalization is widely used in coordination chemistry to create ligands capable of forming stable complexes with metal ions. researchgate.netmmu.ac.ukgoogle.com For instance, a novel Schiff base ligand, 3-((2-((1-(4-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide, was synthesized through the condensation of p-hydroxyacetophenone and p-methylacetoacetanilide with 1,2-ethylenediamine. researchgate.netgoogle.com This highlights how the ethylenediamine backbone, present in this compound, can be used to construct more complex, multidentate ligands.
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Schiff Base Type | Reference |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | N-(2-(alkylidene/arylideneamino)ethyl)butanamide | york.ac.uk |
| This compound | Ketone (R-CO-R') | N-(2-(alkylidene/arylideneamino)ethyl)butanamide | york.ac.uk |
| 1,2-ethylenediamine backbone | p-Hydroxyacetophenone and p-methylacetoacetanilide | Complex multidentate ligand | researchgate.netgoogle.com |
Targeted Modifications for Ligand Development (e.g., DOTA Derivatives)
A particularly important application of this compound and related structures is in the development of bifunctional chelating agents for medical imaging and therapy. The primary amine serves as a convenient attachment point for macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
The synthesis of DOTA derivatives often involves coupling the carboxylic acid groups of DOTA with an amine-containing molecule. For example, DOTA can be activated with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and then reacted with a molecule containing a primary amine, like a derivative of this compound, to form a stable amide linkage. This creates a bifunctional molecule where the DOTA macrocycle can chelate a metal ion (e.g., for PET imaging or MRI contrast), and the butanamide portion can be further functionalized or targeted to specific biological sites. mdpi.com
This strategy has been used to attach DOTA to peptides and other biomolecules for tumor targeting. mdpi.comnih.gov The synthesis often involves solid-phase peptide synthesis where the DOTA-conjugation is the final step. mdpi.com The ability to form stable DOTA-amide conjugates is crucial for the development of new metal-based imaging and therapeutic agents. mdpi.com
Incorporation into Polymeric and Supramolecular Architectures
The unique chemical structure of this compound, featuring a terminal primary amine and a secondary amide, makes it a valuable building block for the construction of complex polymeric and supramolecular assemblies. These architectures are designed to mimic biological systems or to create materials with novel properties.
One notable application involves the modification of natural polymers like hyaluronic acid (HA) and silk fibroin (SF). For instance, N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy) butanamide (NB) has been grafted onto these biopolymers. nih.govmdpi.comacs.orguni-bayreuth.de The NB-functionalized polymers can be used to create hydrogels and microparticles. acs.orgresearchgate.net In one application, NB-coated silk fibroin microparticles were used to create a "joint surface paint" that promotes cartilage regeneration by adhering to tissue surfaces. uni-bayreuth.deresearchgate.net This adhesion is facilitated by the photogenerated aldehyde group of the NB moiety, which reacts with amine groups in the cartilage tissue. researchgate.net
The ability of this compound derivatives to participate in non-covalent interactions, such as hydrogen bonding, is crucial for the formation of supramolecular structures. researchgate.net These interactions drive the self-assembly of molecules into well-defined, larger-scale structures. Bile acids, for example, have been used as building blocks to synthesize molecular receptors, with their derivatives forming dimers and macrocyclic structures capable of molecular recognition. researchgate.net The principles of supramolecular chemistry are also applied in creating materials with dynamic and responsive properties, where the assembly and disassembly of the structure can be controlled by external stimuli. illinois.edu
The table below summarizes examples of polymeric and supramolecular structures incorporating derivatives of this compound.
| Polymer/Supramolecular Assembly | Derivative Used | Application/Key Feature | Interaction Mechanism |
| Hyaluronic Acid (HA) Hydrogel | N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy) butanamide (NB) | Tissue adhesion and hemostasis | Schiff base formation between photogenerated aldehyde and tissue amines mdpi.com |
| Silk Fibroin (SF) Microparticles | N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy) butanamide (NB) | Cartilage regeneration | Covalent bonding via photogenerated aldehyde uni-bayreuth.deresearchgate.net |
| Bile Acid-Based Receptors | Bile acid N-(2-aminoethyl)amides | Molecular recognition, organogel formation | Supramolecular assembly through non-covalent interactions researchgate.net |
| Polypeptide-based Membranes | Benzylamine-substituted polypeptides | Formation of thin membrane supramolecular structures | Chemical reaction-induced self-assembly illinois.edu |
Isotopic Labeling for Mechanistic Insights (e.g., Deuterated Analogs)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. creative-proteomics.com In the context of this compound and its analogs, introducing stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for their detection and quantification in complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comlucerna-chem.chsigmaaldrich.com
The synthesis of deuterated compounds can enhance their metabolic stability due to the kinetic isotope effect, where the heavier deuterium atom forms stronger bonds than hydrogen, slowing down metabolic processes that involve C-H bond cleavage. nih.gov This strategy has been applied in medicinal chemistry to improve the pharmacokinetic profiles of drugs. rsc.org
For example, the radiosynthesis of [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, an analog of this compound, was developed for single-photon emission computed tomography (SPECT) imaging of monoamine oxidase B (MAO-B) in the brain. nih.gov While this specific example uses a radioactive isotope for imaging, the underlying principle of modifying the structure for detection is similar to stable isotope labeling for mechanistic studies.
The general methods for synthesizing deuterated amines and other isotopically labeled compounds are well-established and can be adapted for this compound. rsc.orghbni.ac.ineuropa.eu These methods often involve using deuterated reagents, such as deuterium oxide (D₂O) or sodium borodeuteride, at specific steps in the synthetic pathway. sigmaaldrich.comeuropa.eu For instance, selectively deuterated amino acids have been synthesized and incorporated into proteins to study their structure and function using NMR. nih.govnih.gov
The following table outlines the applications of isotopic labeling in the study of related amide compounds.
| Labeled Compound/Analog | Isotope Used | Purpose of Labeling | Analytical Technique |
| [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide | ¹²⁵I | Brain imaging of MAO-B | SPECT nih.gov |
| Deuterated amines | ²H (Deuterium) | Enhance metabolic stability, mechanistic studies | Mass Spectrometry, NMR rsc.org |
| Deuterated amino acids | ²H (Deuterium) | Elucidate protein structure and function | NMR nih.govnih.gov |
| General Isotope-Labeled Compounds | ²H, ¹³C, ¹⁵N | Tracers in biological and chemical processes | Mass Spectrometry, NMR creative-proteomics.comlucerna-chem.ch |
Synthesis of Structurally Analogous N-(2-Aminoethyl) Amides
The synthesis of structurally analogous N-(2-aminoethyl) amides is a significant area of research, driven by the desire to explore structure-activity relationships and develop new compounds with specific biological or material properties. nih.govpulsus.com These analogs are typically created by varying the acyl group attached to the ethylenediamine backbone.
A common synthetic route involves the acylation of ethylenediamine with a suitable carboxylic acid derivative, such as an acid chloride or an activated ester. sciforum.netresearchgate.net For example, a series of N-acyl ethylenediamine triacetic acid surfactants were prepared by reacting ethylenediamine with various fatty acid chlorides, followed by reaction with chloroacetic acid. sciforum.netresearchgate.net This two-step method allows for the introduction of different alkyl chain lengths, from C8 to C18, thereby tuning the properties of the resulting surfactant. sciforum.net
The synthesis of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide has also been reported. nih.gov These compounds were investigated as inhibitors of monoamine oxidase-B (MAO-B), demonstrating how structural modifications can influence biological activity. nih.gov The synthesis of these analogs often involves standard amide bond formation reactions, such as those using carbodiimide (B86325) coupling reagents.
Furthermore, more complex heterocyclic structures can be synthesized through reactions involving N-acylation. For instance, direct N-acylation of imines with functionalized benzoic acids can lead to the formation of diverse heterocycles through in situ intramolecular trapping of the resulting N-acyliminium ion. whiterose.ac.uk
The table below provides a summary of synthetic methods for structurally analogous N-(2-aminoethyl) amides.
| Analog Class | Synthetic Method | Starting Materials | Key Features of Analogs |
| N-acyl ethylenediamine triacetic acids | Two-step condensation | Ethylenediamine, fatty acid chlorides, chloroacetic acid | Varied alkyl chain lengths (C8-C18), surfactant properties sciforum.netresearchgate.net |
| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Amidation | Substituted benzoyl chlorides, ethylenediamine | Competitive, reversible inhibitors of MAO-B nih.gov |
| N-(2-aminoethyl)-4-pentynamide analogs | Carbodiimide-mediated coupling | 4-Pentynoic acid derivatives, amine-bearing substrates | Potential for further modification via the alkyne group |
| Diverse Heterocycles | Direct imine acylation and intramolecular cyclization | Imines, functionalized benzoic acids | Formation of complex ring systems whiterose.ac.uk |
Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl Butanamide Systems
High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of N-(2-Aminoethyl)butanamide. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.
For this compound (C₆H₁₄N₂O), HRMS would confirm its molecular weight and composition by providing a highly accurate mass measurement of its molecular ion ([M+H]⁺). This precision is essential for distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In addition to molecular formula confirmation, HRMS is used to analyze fragmentation patterns. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. The primary fragmentation of related aminoethyl compounds involves a beta-cleavage, which is the homolytic cleavage of the C-C bond adjacent to the nitrogen atom nih.gov. Studying the exact masses of these fragment ions helps to piece together the molecule's structure, confirming the connectivity of the butanamide and ethylamine (B1201723) moieties.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₆H₁₄N₂O | 130.11061 |
| [M+H]⁺ | C₆H₁₅N₂O⁺ | 131.11844 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution mdpi.com. It provides information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about the number of protons on adjacent carbons wvu.edu.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbonyl carbon is particularly diagnostic and is influenced by factors like solvent polarity and hydrogen bonding mdpi.com.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|---|
| a | 0.94 | 3H | Triplet (t) | -CH₂CH₂CH₃ |
| b | 1.65 | 2H | Sextet | -CH₂CH₂ CH₃ |
| c | 2.15 | 2H | Triplet (t) | -CH₂ CH₂CH₃ |
| d | 2.80 | 2H | Triplet (t) | -NHCH₂ CH₂NH₂ |
| e | 3.35 | 2H | Quartet (q) | -NHCH₂CH₂ NH₂ |
| f | 1.50 (broad) | 2H | Singlet (s) | -CH₂NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 13.8 | -CH₂CH₂CH₃ |
| 19.2 | -CH₂CH₂ CH₃ |
| 38.9 | -CH₂ CH₂CH₃ |
| 41.7 | -NHCH₂ CH₂NH₂ |
| 42.5 | -NHCH₂CH₂ NH₂ |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations uhcl.edu. Each functional group has a characteristic vibrational frequency.
For this compound, the IR spectrum would show characteristic absorption bands for the amide and amine groups. The N-H stretching vibrations of both the primary amine (-NH₂) and the secondary amide (-NH-) would appear as distinct bands in the region of 3300-3500 cm⁻¹. The strong carbonyl (C=O) stretch of the amide group is one of the most prominent features in the spectrum, typically appearing around 1640 cm⁻¹. Other vibrations, such as N-H bending and C-H stretching, would also be present, providing a complete vibrational fingerprint of the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3350-3250 | Medium-Strong | N-H Stretch | Amine (NH₂) & Amide (N-H) |
| 2960-2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide |
Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Metal Complexes
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to an excited state elte.huubbcluj.ro. This technique is most informative for molecules containing chromophores, particularly conjugated π systems.
This compound itself does not possess an extended conjugated system. Its only significant chromophore is the carbonyl group of the amide. This group allows for a weak n→π* transition, which typically results in a low-intensity absorption band in the UV region, likely outside the range of standard spectrophotometers (>200 nm) libretexts.orglibretexts.org. Therefore, a UV-Vis spectrum of the isolated molecule would not be particularly feature-rich, and the compound would be colorless.
However, UV-Vis spectroscopy becomes highly relevant when this compound acts as a ligand to form metal complexes. The coordination of the amine and amide groups to a metal center can give rise to charge-transfer transitions (ligand-to-metal or metal-to-ligand), which are often intense and fall within the UV-Vis range ubbcluj.ro. The position and intensity of these absorption bands provide valuable information about the electronic structure and geometry of the resulting metal complex. For instance, in a study of a related N-{2-[(2-aminoethyl)amino]ethyl}sulfonamidato ligand complexed with rhenium, the formation of the complex led to distinct changes in the electronic spectrum nih.gov.
X-ray Diffraction Analysis of this compound Derivatives
While the crystal structure of this compound itself is not described in the provided context, XRD has been successfully applied to numerous derivatives and related complexes nih.govijcce.ac.ir. If a suitable single crystal of an this compound derivative were obtained, XRD analysis would reveal:
Precise Molecular Geometry: Unambiguous determination of all atomic coordinates, leading to accurate bond lengths and angles.
Conformation: The exact spatial orientation of the butyl chain relative to the aminoethyl group.
Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amide and amine groups, which dictate the crystal packing. For example, related structures are often characterized by N–H···O=C hydrogen bonds researchgate.net.
In powder X-ray diffraction (PXRD), a polycrystalline sample is analyzed to obtain a diffraction pattern that is characteristic of the crystalline phase. This can be used for phase identification and to assess sample purity.
Advanced Spectroscopic Techniques for Catalytic Studies (e.g., Operando Characterization)
Operando spectroscopy involves the characterization of a catalytic material while it is functioning under realistic reaction conditions ethz.ch. This approach provides dynamic information about the catalyst's structure and the reaction mechanism, which cannot be obtained from pre- or post-reaction analysis.
If this compound were used as a ligand in a homogeneous catalyst or as a reactant in a catalytic process, operando techniques would be invaluable. For example:
Operando IR Spectroscopy (DRIFTS): This technique could monitor the vibrational bands of the molecule in real-time. Changes in the C=O or N-H frequencies could indicate the coordination of the ligand to a catalytic metal center or its transformation into an intermediate species ethz.ch.
Operando X-ray Absorption Spectroscopy (XAS): If this compound is part of a metal-based catalyst, XAS could be used to probe the oxidation state and coordination environment of the metal center during the catalytic cycle, revealing how the ligand influences the catalyst's electronic structure.
These advanced methods bridge the gap between static structural characterization and dynamic catalytic function, offering a deeper understanding of how molecules like this compound participate in and influence chemical transformations.
Analytical Methodologies for N 2 Aminoethyl Butanamide Detection and Quantification
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for isolating and purifying individual chemical compounds from complex mixtures. chromtech.com The principle of differential affinities between the components of a mixture towards a stationary and a mobile phase allows for their effective separation. chromtech.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-(2-Aminoethyl)butanamide and its analogs. Reverse-phase (RP) HPLC methods are commonly employed due to their versatility and efficiency in separating compounds based on hydrophobicity.
A typical RP-HPLC method for a related compound, Dodecanamide, N-(2-aminoethyl)-, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The particle size of the stationary phase in the HPLC column influences efficiency and pressure; smaller particles generally lead to higher efficiency and better sensitivity. thermofisher.com
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.comsielc.comsielc.com |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN) and water with formic acid | sielc.comsielc.comsielc.com |
| Application | Analytical determination, preparative separation, pharmacokinetics | sielc.comsielc.comsielc.com |
For highly sensitive and selective detection of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for unambiguous identification and quantification, even at low concentrations. newomics.com
LC-MS/MS methods are particularly valuable in forensic toxicology and metabolomics for the determination of a wide range of compounds, including drugs of abuse and their metabolites. nih.govresearchgate.net The development of a versatile LC-MS platform can accommodate various native liquid chromatography methods, tolerating a wide range of flow rates and high salt concentrations. newomics.com Online charge-reduction native MS can be applied to improve the characterization of heterogeneous and labile biomolecules. newomics.com
A validated LC-MS/MS method for the analysis of 17 different drugs of abuse from oral fluid demonstrates the power of this technique. The method required only a 12-minute chromatographic run with no sample pre-treatment, meeting regulatory guidelines for linearity, accuracy, and stability. nih.gov
Flash and conventional column chromatography are indispensable techniques for the purification of this compound on a preparative scale. These methods rely on the differential adsorption of compounds onto a solid stationary phase, typically silica (B1680970) gel, as a liquid mobile phase passes through the column. chromtech.com
The choice of stationary and mobile phases is critical for effective separation and is influenced by the polarity of the molecules being separated. chromtech.com For basic compounds like organic amines, which can interact strongly with the acidic silanol (B1196071) groups on silica, modifications to the standard procedure are often necessary. biotage.com One approach is to use an amine-functionalized silica column, which can improve separation and elution profiles when using common normal-phase solvents like hexane (B92381) and ethyl acetate. biotage.combiotage.com Alternatively, adding a competing amine, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shape and recovery. biotage.com
The process typically involves dissolving the crude sample in a minimal amount of solvent and loading it onto the column. bnmv.ac.inreddit.com The separation is then achieved by eluting the column with a solvent system of appropriate polarity, often starting with a non-polar solvent and gradually increasing the polarity (gradient elution). orgsyn.org Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify the purified compound. bnmv.ac.in
| Technique | Stationary Phase | Mobile Phase Considerations | Application | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Intermediate and final purification of synthetic compounds | windows.net |
| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform/Methanol | Purification of synthesized products | |
| Amine Purification | Amine-functionalized silica or basic alumina | Hexane/Ethyl Acetate or DCM/MeOH with amine modifier | Purification of basic organic amines | biotage.combiotage.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation and retention of highly polar compounds like this compound. thermofisher.com In HILIC, a polar stationary phase is used with a mobile phase that is highly organic (typically >60% acetonitrile) and contains a small amount of aqueous solvent. thermofisher.com This creates a water-rich layer on the surface of the stationary phase, allowing for partitioning of polar analytes. chromatographyonline.com
The retention mechanism in HILIC is complex and can involve partitioning, electrostatic interactions, and hydrogen bonding. nih.gov Stationary phases commonly used in HILIC include those with amino, amide, or zwitterionic functional groups. chromatographyonline.com TSKgel NH2-100 columns, for instance, have shown strong retention for very polar compounds. chromatographyonline.comresearchgate.net The elution order in HILIC is generally opposite to that of reversed-phase chromatography, with polar compounds being well-retained and separated according to increasing polarity. thermofisher.comchromatographyonline.com HILIC is particularly advantageous for the analysis of polar drugs and metabolites. thermofisher.com
| Stationary Phase Type | Functional Group | Retention Mechanism | Typical Analytes | Reference |
| Amino | Amino groups | HILIC and ion-exchange | Polar compounds, saccharides | chromatographyonline.comresearchgate.net |
| Amide | Carbamoyl groups | HILIC | Glycans, polar drugs | chromatographyonline.com |
| Zwitterionic | Sulfobetaine, Phosphorylcholine | HILIC, electrostatic interactions | Polar metabolites, amino acids | thermofisher.comnih.gov |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or detectability. For compounds like this compound, which contain a primary amine group, derivatization can significantly enhance detection sensitivity, particularly for UV or fluorescence detectors.
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. Two commonly used reagents for primary amines are Dansyl Chloride and o-Phthaldialdehyde (OPA).
Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under basic conditions to form highly fluorescent dansylated products. nih.govbsu.edu This method is robust and allows for the retention of derivatized amino acids and amines on a single reverse-phase column, while also enhancing the signal in positive mode electrospray ionization mass spectrometry. nih.govnih.gov The reaction is typically carried out in a sodium carbonate buffer at room temperature. nih.gov The excess dansyl chloride is often quenched to prevent unwanted side reactions. bsu.edu
o-Phthaldialdehyde (OPA) reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) (MCE) or mercaptopropionic acid (MPA), to form highly fluorescent isoindole derivatives. researchgate.netchromatographyonline.com This reaction is a cornerstone of amino acid analysis. nih.gov The stability of the OPA derivatives can be a concern, but automated in-needle derivatization procedures can circumvent this issue. nih.gov The addition of MPA can increase the polarity of the derivatives, leading to better separation on reversed-phase columns. chromatographyonline.com
| Derivatizing Agent | Reaction Conditions | Detection Method | Advantages | Reference |
| Dansyl Chloride | Basic pH (e.g., sodium carbonate buffer), room temperature | Fluorescence, Mass Spectrometry (positive ESI) | Robust, enhances retention and MS signal | nih.govbsu.eduresearchgate.net |
| o-Phthaldialdehyde (OPA) | Basic pH, presence of a thiol (e.g., MCE, MPA) | Fluorescence, UV | Rapid reaction, high sensitivity | researchgate.netchromatographyonline.comnih.gov |
Post-column Derivatization Approaches
Post-column derivatization is a powerful technique used in conjunction with High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes that lack a strong chromophore or fluorophore. actascientific.comactascientific.com In this approach, the analyte, this compound, is first separated from the sample matrix on an HPLC column. After elution from the column, the analyte-containing effluent is mixed with a chemical reagent, and the mixture flows through a reaction coil where a chemical transformation takes place. pickeringlabs.com This reaction converts the this compound, which has poor detection characteristics, into a derivative that can be sensitively detected by a UV-Visible or fluorescence detector. actascientific.com
The primary amine group of this compound is the target for derivatization. Two of the most common reagents for this purpose are ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA).
Ninhydrin: This reagent reacts with the primary amine of this compound at an elevated temperature to produce a deep purple-colored product known as Ruhemann's purple. pickeringlabs.com The reaction is highly reproducible and allows for the sensitive colorimetric detection of the derivative, typically at a wavelength of 570 nm. The instrumental setup requires a reagent pump, a mixing tee to combine the column effluent and the ninhydrin solution, and a heated reaction coil to facilitate the reaction, which can take several minutes to complete. pickeringlabs.com
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) at room temperature to rapidly form a highly fluorescent isoindole derivative. actascientific.comactascientific.com This reaction is very fast and yields products that can be detected with high sensitivity using a fluorescence detector, with excitation typically around 340 nm and emission at 455 nm. The speed of the OPA reaction often eliminates the need for a heated reaction coil, simplifying the instrumental setup. actascientific.com
For reproducible and sensitive analysis, several factors in the post-column derivatization process must be carefully controlled, including the stability of the reagent, the precision of the pump flow rates, and the temperature of the reaction coil. pickeringlabs.com While complete reaction is ideal for maximum sensitivity, it is not strictly necessary for quantification as long as the reaction is highly reproducible. pickeringlabs.com
Table 1: Comparison of Common Post-Column Derivatization Reagents for this compound Analysis
| Parameter | Ninhydrin | o-Phthalaldehyde (OPA) |
|---|---|---|
| Target Functional Group | Primary Amine | Primary Amine (in presence of a thiol) |
| Detection Method | UV-Visible Absorbance | Fluorescence |
| Typical Detection Wavelength | 570 nm | Ex: ~340 nm, Em: ~455 nm |
| Reaction Conditions | Elevated Temperature (e.g., 100-130°C) | Room Temperature |
| Reaction Speed | Slow (minutes) | Fast (seconds) |
| Relative Sensitivity | Good (nanomole range) | Excellent (picomole to femtomole range) |
Electrochemical Detection Methods
Electrochemical detection (ECD) offers a highly sensitive and selective alternative for the quantification of electroactive compounds following chromatographic separation. The applicability of ECD to this compound relies on the electrochemical activity of its primary amine functional group. Direct oxidation of aliphatic amines is possible but often requires a high applied potential, which can lead to interference from other sample components and increase baseline noise. However, various ECD techniques can be optimized to provide sensitive and reliable quantification.
Amperometric Sensing
Amperometric detection is the most common form of ECD used with HPLC. In this method, a constant potential is applied to a working electrode placed in a thin-layer flow cell. mdpi.com As the electroactive analyte, this compound, elutes from the column and passes over the electrode surface, it is either oxidized or reduced. This electron transfer process generates a current that is directly proportional to the analyte's concentration. mdpi.com
For a compound like this compound, detection would be based on the oxidation of the primary amine group. The choice of electrode material is critical and can include glassy carbon, carbon paste, or noble metals like platinum. rsc.org To enhance selectivity and reduce the required overpotential, chemically modified electrodes can be employed. These modifications can involve catalysts or polymers that facilitate the electron transfer reaction of the target analyte at a lower potential, thereby improving the signal-to-noise ratio. mdpi.commdpi.com The mobile phase composition, particularly pH and ionic strength, must be carefully optimized to ensure efficient and reproducible electrochemical behavior.
Table 2: Typical Parameters for Amperometric Detection of Amine-Containing Compounds
| Parameter | Typical Value / Condition | Rationale for this compound Analysis |
|---|---|---|
| Working Electrode Material | Glassy Carbon, Carbon Paste, Platinum | Provides a wide potential window and is suitable for oxidation reactions. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |
| Applied Potential | +0.8 to +1.2 V (vs. Ag/AgCl) | Sufficient potential to oxidize the primary amine group. The exact value requires optimization. |
| Mobile Phase | Aqueous buffer with organic modifier (e.g., Acetonitrile) | Must contain a supporting electrolyte (e.g., phosphate (B84403) buffer) to ensure conductivity. |
| pH | Slightly acidic to neutral (pH 4-7) | Affects the protonation state of the amine and the oxidation potential. |
| Limit of Detection (LOD) | Low ng to pg range | Demonstrates the high sensitivity achievable with this technique. |
Coulometric Analysis
Coulometric analysis is an electrochemical technique that measures the total charge (in coulombs) required to quantitatively convert an analyte from one oxidation state to another. iyte.edu.tr Based on Faraday's law, this method can be absolute, meaning it can determine the mass of the analyte without the need for chemical standards or calibration curves, provided the reaction stoichiometry (the number of electrons transferred, n) is known. iyte.edu.trlibretexts.org
In the context of this compound analysis, controlled-potential coulometry would be the preferred approach. In this technique, the potential of the working electrode is held at a constant value sufficient to ensure the exhaustive electrolysis of the analyte as it passes through a high-surface-area flow-through electrochemical cell. researchgate.net The total charge (Q) passed during the reaction is integrated from the current-time curve. According to Faraday's law (Q = nFN, where F is the Faraday constant and N is the number of moles), the amount of this compound can be directly calculated. libretexts.org
The primary advantages of coulometric analysis are its high accuracy and precision, and the fact that it can be an absolute method of quantification. iyte.edu.tr It is also useful for determining the number of electrons involved in the electrode reaction, which can aid in mechanistic studies. libretexts.org The efficiency of the electrolysis is crucial and requires a cell designed to have a high surface area-to-volume ratio to ensure the complete reaction of the analyte during its transit time. utexas.edu
Table 3: Principles of Coulometric Analysis for this compound
| Principle | Description |
|---|---|
| Governing Law | Faraday's Law of Electrolysis (Q = nFN). iyte.edu.trlibretexts.org |
| Measured Quantity | Total electrical charge (Q) in coulombs. iyte.edu.tr |
| Mode of Operation | Controlled-potential coulometry: a constant potential is applied to ensure 100% current efficiency for the specific reaction. researchgate.net |
| Cell Design | Requires a high-efficiency cell with a large surface area working electrode to ensure complete electrolysis of the analyte. |
| Key Advantage | Can be an absolute quantification method, potentially eliminating the need for a calibration curve. utexas.edu |
| Application | Precise quantification of this compound and determination of the number of electrons (n) transferred during its oxidation. |
Computational Chemistry and Molecular Modeling of N 2 Aminoethyl Butanamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. These simulations are crucial in drug discovery for identifying potential therapeutic targets and understanding ligand-receptor interactions.
Illustrative Research Findings:
A hypothetical molecular docking study of N-(2-Aminoethyl)butanamide could be performed against a panel of enzymes, such as histone deacetylases or amide hydrolases, where amide-containing molecules often show activity. The simulation would likely highlight the role of the primary amine and the amide group in forming key interactions within a protein's active site. The terminal amino group is likely to form salt bridges with acidic residues like aspartate or glutamate, while the amide group can act as both a hydrogen bond donor and acceptor. The flexible butyl chain would likely explore hydrophobic pockets within the binding site.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
|---|---|---|---|
| Histone Deacetylase 1 (HDAC1) | -6.8 | ASP101, HIS142, TYR306 | Salt Bridge, Hydrogen Bond, Pi-Alkyl |
| Fatty Acid Amide Hydrolase (FAAH) | -7.2 | SER241, LYS142, ILE238 | Hydrogen Bond, Hydrophobic |
| Generic Kinase Target | -5.9 | GLU121, LEU78, VAL32 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical data to illustrate potential outcomes of molecular docking simulations and does not represent experimentally validated results.
Quantum Chemical Calculations (e.g., ONIOM Method) for Reaction Mechanisms and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. Advanced methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular mechanics) approach allow for high-level quantum mechanical calculations on a specific region of a large system (like an enzyme active site) while treating the rest of the system with a more computationally efficient method.
Illustrative Research Findings:
For this compound, quantum chemical calculations could be used to determine its fundamental electronic properties. Furthermore, an ONIOM study could model the enzymatic hydrolysis of its amide bond. Such a study would calculate the energy profile of the reaction pathway, identifying the structures and energies of transition states and intermediates, thereby elucidating the catalytic mechanism at an electronic level.
Calculated Electronic Properties of this compound
| Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G*) |
| LUMO Energy | 2.1 eV | DFT (B3LYP/6-31G*) |
| Dipole Moment | 3.8 D | DFT (B3LYP/6-31G*) |
| Activation Energy for Hydrolysis (uncatalyzed) | 25 kcal/mol | DFT (B3LYP/6-31G*) |
This table contains illustrative data from hypothetical quantum chemical calculations and is intended for demonstrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. These simulations are valuable for assessing the stability of ligand-protein complexes and exploring the conformational landscape of flexible molecules.
Potential Research Findings:
MD simulations of this compound in an aqueous environment would reveal its conformational preferences. The flexibility of the butyl and ethyl chains would lead to a wide range of accessible conformations. Intramolecular hydrogen bonding between the amine and amide groups might stabilize certain folded structures. When complexed with a protein target, MD simulations could assess the stability of the binding pose predicted by docking, revealing the dynamics of key interactions and the role of water molecules in the binding site.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of novel compounds and guide the design of more potent analogs.
Exemplary Research Findings:
A computational SAR study could be initiated based on the this compound scaffold. By systematically modifying different parts of the molecule (e.g., altering the length of the alkyl chain, substituting the amino group, or modifying the amide), a library of virtual compounds could be generated. Their predicted activities, obtained from docking or other scoring functions, would be used to build a QSAR (Quantitative Structure-Activity Relationship) model. Such a model might indicate that increasing the hydrophobicity of the alkyl chain positively correlates with binding to a specific target, while the presence of the primary amine is essential for activity.
Based on comprehensive searches for the chemical compound This compound , including searches by its chemical name and CAS number (111357-12-3), there is no publicly available scientific literature that details its specific use in the advanced applications outlined in your request.
The search results yielded general information on the topics of light-responsive hydrogels, bioadhesive formulations, bioprinting, and coordination chemistry. However, none of the retrieved sources establish a direct link or mention the integration of "this compound" within these specific contexts.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for the following sections:
Advanced Applications in Materials Science and Supramolecular Chemistry
Ligand Design in Coordination Chemistry
Role as Tripodal or Chelating Ligands
To fulfill the request would require speculating on the potential properties and applications of this compound without any supporting scientific evidence, which would compromise the integrity and accuracy of the information provided. To adhere to the strict instructions of providing scientifically accurate content based on verifiable sources, this article cannot be generated as requested.
Polymer Chemistry Applications
The bifunctional nature of N-(2-Aminoethyl)butanamide, possessing both a primary amine and a secondary amide group, theoretically allows for its participation in various polymerization reactions. The primary amine could act as a nucleophile in step-growth polymerization, reacting with monomers such as diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or epoxy resins, respectively.
The butanamide group, with its hydrogen bond donor and acceptor sites, could influence the properties of the resulting polymer. These interactions could lead to polymers with specific thermal and mechanical properties. For instance, the incorporation of this compound into a polymer backbone could potentially enhance properties like thermal stability or insolubility in certain solvents due to intermolecular hydrogen bonding.
Hypothetical Polymerization Reactions Involving this compound
| Polymer Class | Co-monomer | Potential Polymer Linkage |
|---|---|---|
| Polyamide | Diacyl Chloride | Amide |
| Polyurea | Diisocyanate | Urea |
Supramolecular Assembly and Self-Assembled Systems
The molecular structure of this compound suggests a potential for its use in supramolecular chemistry. The amide group is a well-known motif for forming robust hydrogen bonds, which are fundamental to the construction of self-assembling systems. The ethylenediamine (B42938) portion of the molecule provides additional hydrogen bonding sites and conformational flexibility.
The interplay of hydrogen bonding from the amide and amine groups, along with the hydrophobic interactions of the butyl chain, could direct the self-assembly of this compound or its derivatives into ordered supramolecular structures such as nanofibers, gels, or liquid crystals. The specific nature of these assemblies would be highly dependent on factors like solvent, temperature, and concentration.
Potential Supramolecular Motifs and Resulting Assemblies
| Driving Non-Covalent Interaction | Potential Supramolecular Motif | Possible Self-Assembled System |
|---|---|---|
| Hydrogen Bonding | Amide-amide hydrogen bonding | 1D chains, 2D sheets |
| Hydrophobic Interactions | Aggregation of butyl chains | Micelles, vesicles |
It is important to reiterate that the applications and systems described above are based on the theoretical potential of the this compound structure. Without experimental data from published research, these discussions remain hypothetical.
Catalysis Research Involving N 2 Aminoethyl Butanamide
Investigation of Catalytic Potential
There is no available research data on the investigation of the catalytic potential of N-(2-Aminoethyl)butanamide.
Mechanistic Studies of Catalytic Reactions
There are no mechanistic studies of catalytic reactions involving this compound reported in the scientific literature.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The role of this compound as a ligand in either homogeneous or heterogeneous catalysis has not been explored in any available research.
Sustainable Catalytic Approaches for this compound Derivatization
There are no documented sustainable catalytic approaches for the derivatization of this compound.
Environmental Fate and Degradation Studies of N 2 Aminoethyl Butanamide
Biotic Transformation and Biodegradation Mechanisms
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of chemical substances from the environment.
While specific studies on the biodegradation of N-(2-Aminoethyl)butanamide are scarce, the structural components of the molecule—a short-chain fatty acid and an ethylenediamine (B42938) moiety—suggest that it is likely to be biodegradable. Microorganisms possess a wide range of enzymes that can cleave amide bonds and metabolize the resulting products. mdpi.comresearchgate.net
The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the amide bond by an amidase, releasing butanoic acid and ethylenediamine. Both of these products are known to be readily biodegradable under aerobic conditions.
Butanoic acid is a short-chain fatty acid that can be metabolized by many microorganisms through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production. aginganddisease.orgnih.gov
Ethylenediamine can be degraded by various microbial pathways, often involving initial oxidation and subsequent cleavage of the carbon-nitrogen bonds.
Environmental Monitoring and Occurrence (Relevant to Related Butanamides)
Environmental monitoring data provides information on the presence and concentration of chemical compounds in different environmental matrices such as water, soil, and air. There is no specific monitoring data available for this compound in the environment.
However, monitoring studies for other butanamides and related aliphatic amines have been conducted, often in the context of industrial wastewater and agricultural runoff. canada.caresearchgate.netacs.org These studies indicate that short-chain aliphatic amides and amines can be present in aquatic environments, although their concentrations are typically low due to their susceptibility to biodegradation. The detection of such compounds in environmental samples often relies on sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com The presence of related butanamides in the environment suggests that there are potential pathways for this compound to enter various environmental compartments.
Future Research Directions and Emerging Challenges in N 2 Aminoethyl Butanamide Research
Exploration of Novel Synthetic Methodologies
The synthesis of amides is a cornerstone of organic and medicinal chemistry. researchgate.net However, conventional methods for producing N-(2-Aminoethyl)butanamide and related N-acylated ethylenediamines often involve multiple steps, costly reagents, or harsh reaction conditions that are not environmentally benign. asianpubs.org Future research must prioritize the development of more efficient, sustainable, and atom-economical synthetic strategies.
Emerging areas of focus include:
Biocatalysis: The use of enzymes, such as lipases or engineered amide synthetases, offers a green alternative for amide bond formation. rsc.orgnih.gov Biocatalytic methods can operate in aqueous media under mild conditions, potentially reducing waste and improving selectivity. acs.org Research into identifying or engineering enzymes that can efficiently couple butyric acid (or its derivatives) with ethylenediamine (B42938) is a promising avenue. nih.govsemanticscholar.org
Continuous Flow Chemistry: Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. researchgate.netthieme-connect.de Developing a continuous flow process for this compound synthesis could lead to higher yields, purity, and process efficiency compared to traditional batch methods. digitellinc.comresearchgate.netrsc.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Research Challenges |
|---|---|---|
| Conventional Synthesis | Established procedures | Multi-step, use of hazardous reagents, waste generation |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly rsc.org | Enzyme discovery and engineering, substrate scope limitations |
| Flow Chemistry | High efficiency, scalability, improved safety researchgate.net | Initial setup cost, optimization of flow parameters |
| Novel Catalysis | Atom economy, reduced waste, catalyst reusability rsc.org | Catalyst design and synthesis, reaction condition optimization |
Deeper Mechanistic Understanding of Biological Interactions
The structural motif of this compound, featuring a flexible alkyl chain, a hydrogen-bond-donating-and-accepting amide group, and a primary amine, suggests potential for diverse biological activities. researchgate.net However, a significant gap exists in understanding its specific molecular interactions. Future research should be directed towards elucidating these mechanisms.
Key research initiatives should include:
Target Identification: The primary challenge is to identify the specific proteins, enzymes, or receptors with which this compound and its analogues interact. Unbiased screening approaches could reveal novel biological targets.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the butanamide or ethylenediamine moieties is crucial. Analyzing how these changes affect biological activity will build a comprehensive SAR profile, guiding the design of more potent and selective compounds.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of this compound with potential biological targets. researchgate.netnih.govnih.govmdpi.com These computational tools can predict binding affinities and guide the rational design of new derivatives for synthesis and testing.
Advanced Material Design and Engineering
The bifunctional nature of this compound makes it an attractive building block for advanced materials. The primary amine and the amide group provide reactive sites for polymerization and opportunities for hydrogen bonding, which can influence the macroscopic properties of materials.
Future research in this area could explore:
Functional Polymers: this compound can be investigated as a monomer or a functionalizing agent for creating novel polymers. mdpi.com Its incorporation into polymer chains could introduce specific properties such as improved hydrophilicity, biocompatibility, or the ability to chelate metal ions. Such polymers could find applications in biomedical devices, hydrogels for tissue engineering, or functional coatings. nih.govmdpi.com
Self-Assembling Systems: The hydrogen-bonding capabilities of the amide group could be exploited to design supramolecular structures and self-assembling materials. These materials could have applications in drug delivery, sensing, and nanotechnology.
Surface Modification: The primary amine allows for the covalent attachment of the molecule to surfaces, enabling the creation of functionalized materials. This could be used to alter the surface properties of materials to enhance biocompatibility, improve adhesion, or create biosensor interfaces. unl.edu
Development of High-Throughput Screening and Analytical Platforms
To efficiently explore the biological and material properties of this compound and its derivatives, the development of advanced screening and analytical tools is essential.
Emerging challenges and opportunities include:
High-Throughput Screening (HTS): Designing HTS assays is critical for rapidly evaluating large libraries of this compound analogues against various biological targets. enamine.netstanford.edu This can involve biochemical assays, cell-based assays, or phenotypic screens to identify compounds with desired activities. nih.govnih.gov Fluorescence-based assays are often employed for their sensitivity and suitability for HTS formats. acs.org
Advanced Analytical Platforms: Robust and sensitive analytical methods are required for the detection and quantification of this compound in complex matrices, such as biological fluids or environmental samples. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose. nih.gov Developing validated analytical methods is a prerequisite for detailed pharmacokinetic, metabolism, and environmental fate studies.
Table 2: Potential High-Throughput Screening Assays for this compound Analogues
| Assay Type | Principle | Potential Application |
|---|---|---|
| Biochemical | Measures interaction with a purified target (e.g., enzyme, receptor). | Identifying enzyme inhibitors or receptor ligands. |
| Cell-Based | Measures a response in living cells (e.g., cell viability, reporter gene). | Assessing cytotoxicity, pathway modulation, or cellular effects. |
| Phenotypic | Measures a change in the observable characteristics of a cell or organism. | Discovering compounds with novel mechanisms of action. |
Addressing Environmental Persistence and Degradation
As with any chemical compound intended for broader application, a thorough understanding of its environmental fate and potential ecological impact is imperative. diplomatacomercial.com The persistence, mobility, and degradation of this compound are currently unknown and represent a critical area for future investigation. researchgate.netnih.gov
Key research directions should focus on:
Biodegradation Studies: Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, should be conducted to determine the biodegradability of this compound in various environmental compartments like soil and water. eurolab.netyoutube.comwikipedia.orgoecd.orgchemycal.com These studies will clarify whether the compound is readily biodegradable or persistent.
Ecotoxicology Assessment: Evaluating the potential toxicity of this compound and its primary degradation products to representative aquatic and terrestrial organisms is necessary for a comprehensive environmental risk assessment. diplomatacomercial.com
Interdisciplinary Research Opportunities
The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. Progress in this field will be significantly accelerated by bridging expertise from diverse scientific domains. kit.edu
Opportunities for collaboration include:
Chemistry and Materials Science: Synthetic chemists can design and produce novel derivatives, which materials scientists can then incorporate into new functional polymers and smart materials. u-tokyo.ac.jpjainuniversity.ac.inliu.se
Biology and Computational Science: Biologists can perform high-throughput screening to identify bioactive compounds, while computational chemists can use modeling and simulation to explain the observed activities and guide the design of the next generation of molecules.
Environmental Science and Engineering: Environmental scientists can assess the biodegradability and ecological impact of new materials derived from this compound, providing crucial feedback to chemists and engineers to design more sustainable products from the outset.
By fostering these interdisciplinary collaborations, the scientific community can holistically address the challenges and capitalize on the opportunities presented by this compound, paving the way for innovative applications in medicine, materials science, and beyond.
Q & A
Q. What experimental methods are recommended to characterize the thermal stability of N-(2-Aminoethyl)butanamide and its derivatives?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal decomposition profiles and phase transitions. For example, TGA can identify decomposition temperatures (e.g., sharp single-stage decomposition above 300°C), while DSC detects endothermic/exothermic events related to mesophasic changes. These methods should be calibrated using inert reference materials, and data interpretation should include comparisons with reported heat capacity (Cp) values for similar organogelators .
Q. How can researchers synthesize this compound derivatives for combinatorial libraries?
Multi-step synthetic routes are typically employed, starting with nucleophilic substitution or acyl chloride reactions. For instance, reacting amino-substituted phenols with activated carbonyl intermediates (e.g., sulfonylamino acetyl chlorides) can yield structurally diverse analogs. Purification via column chromatography and characterization by NMR (e.g., H, C) and mass spectrometry are essential to confirm purity and structure .
Q. What role does this compound play in bioadhesive formulations?
In bioadhesives, it may act as a crosslinking agent or functional monomer due to its amine groups, which facilitate covalent bonding with polymers like methacrylated gelatin (GelMA). Researchers should optimize molar ratios and reaction conditions (e.g., pH, temperature) to balance adhesive strength and biocompatibility. In vitro adhesion assays and rheological studies are recommended to validate performance .
Advanced Research Questions
Q. How can contradictions in thermal stability data for this compound-based gels be resolved?
Discrepancies in TGA/DSC results (e.g., varying decomposition thresholds) may arise from differences in gelator concentration or solvent interactions. Researchers should systematically vary experimental parameters (e.g., heating rate, sample encapsulation) and apply multivariate analysis to isolate confounding factors. Cross-referencing with computational models (e.g., molecular dynamics simulations) can provide mechanistic insights into thermal behavior .
Q. What strategies optimize enantioselective synthesis of this compound stereoisomers?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution methods can enhance enantiomeric excess. Advanced techniques like HPLC with chiral stationary phases or circular dichroism (CD) spectroscopy are critical for stereochemical analysis. Reaction kinetics studies (e.g., Arrhenius plots) should guide temperature and solvent selection to minimize racemization .
Q. How do computational models predict the physicochemical properties of this compound derivatives?
Density functional theory (DFT) calculations can estimate properties such as pKa, logP, and molecular polarity. For example, predicted boiling points (e.g., 340°C ± 21°C) and densities (1.003 g/cm³) should be validated against experimental data from techniques like gas chromatography-mass spectrometry (GC-MS) or pycnometry. Machine learning algorithms trained on existing datasets (e.g., NIST Chemistry WebBook) improve prediction accuracy .
Q. What methodologies address challenges in analyzing molecular interactions of this compound with biological targets?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., , ΔH). For membrane-associated targets, nuclear Overhauser effect spectroscopy (NOESY) NMR can map interaction sites. Contradictory results from in vitro vs. in silico studies require meta-analysis of binding free energies and solvation effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
